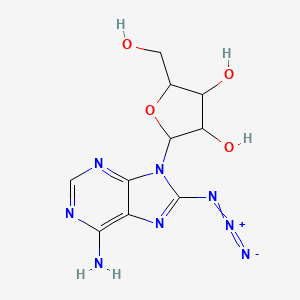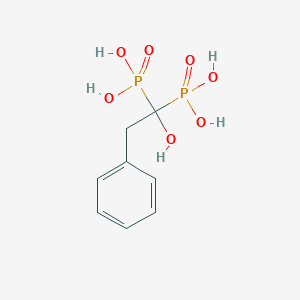![molecular formula C10H8N4O2 B1199823 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol CAS No. 78620-28-7](/img/structure/B1199823.png)
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol: is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazoleThe benzimidazole moiety is a well-known pharmacophore, while the oxadiazole ring is often associated with antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-benzimidazole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation . The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.
Substitution: Both the benzimidazole and oxadiazole rings can participate in substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or halogen groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is investigated for its pharmacological properties. It has shown promise as an antimicrobial agent and is being studied for its potential anticancer activities .
Industry: In the industrial sector, derivatives of this compound are explored for their potential use in materials science, including the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. The oxadiazole ring can generate reactive oxygen species (ROS), leading to oxidative stress and cell death . These combined effects make the compound a potent antimicrobial and anticancer agent.
Comparaison Avec Des Composés Similaires
Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate: This compound shares the benzimidazole core but has different substituents, leading to varied biological activities.
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid: Another benzimidazole derivative with distinct properties and applications.
Uniqueness: What sets 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol apart is its combination of the benzimidazole and oxadiazole rings. This unique structure provides a dual mechanism of action, enhancing its biological activity and making it a versatile compound for various applications .
Propriétés
Numéro CAS |
78620-28-7 |
|---|---|
Formule moléculaire |
C10H8N4O2 |
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
5-(1-methylbenzimidazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H8N4O2/c1-14-7-5-3-2-4-6(7)11-8(14)9-12-13-10(15)16-9/h2-5H,1H3,(H,13,15) |
Clé InChI |
GBILRIBOXDHXOG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3=NNC(=O)O3 |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3=NNC(=O)O3 |
Synonymes |
1-methyl-2-(1,3,4-oxadiazol-2(3H)-one-5-yl)benzimidazole RHC 3288 RHC-3288 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea](/img/structure/B1199749.png)

![1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione](/img/structure/B1199751.png)





